molecular formula C13H13N3O3 B2852908 N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide CAS No. 1252160-87-4

N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide

Cat. No. B2852908
M. Wt: 259.265
InChI Key: JXTTYZYPVHHRSO-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide, also known as DMXB-A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. This compound belongs to the class of benzoxazine compounds and has been studied for its effects on the nervous system.

Mechanism Of Action

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is involved in various processes, including learning and memory. N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide binds to this receptor and activates it, leading to the release of neurotransmitters such as acetylcholine and glutamate. This activation has been shown to improve cognitive function and reduce inflammation in the brain.

Biochemical And Physiological Effects

N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation in the brain, and protect against oxidative stress. Additionally, N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide has been shown to have anti-inflammatory effects in other parts of the body, including the lungs and intestines.

Advantages And Limitations For Lab Experiments

One advantage of N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide is its specificity for the α7 nicotinic acetylcholine receptor, which allows for targeted effects on cognitive function. However, one limitation is the potential for off-target effects on other nicotinic acetylcholine receptors, which could lead to unwanted side effects.

Future Directions

There are several potential future directions for research on N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could explore the potential for N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide to improve cognitive function in healthy individuals. Finally, research could investigate the potential for N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide to have anti-inflammatory effects in other parts of the body, which could have implications for the treatment of various inflammatory diseases.

Synthesis Methods

The synthesis of N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide involves the reaction of 2-amino-6-cyanobenzoxazole with acrylonitrile and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide.

Scientific Research Applications

N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide has been studied for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Research has shown that N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide acts as an agonist for the α7 nicotinic acetylcholine receptor, which is involved in various cognitive processes.

properties

IUPAC Name

N-(cyanomethyl)-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-6-7-15-12(17)5-8-16-10-3-1-2-4-11(10)19-9-13(16)18/h1-4H,5,7-9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTTYZYPVHHRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanamide

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